9(10H)-Acridinone, 10-ethyl-1-nitro-

X‑ray crystallography spectroscopic characterization NMR spectroscopy

9(10H)-Acridinone, 10-ethyl-1-nitro- (CAS 148902-84-5; molecular formula C15H12N2O3; molecular weight 268.27 g/mol) is a synthetic nitroacridone derivative featuring dual substitution: an ethyl group at the N‑10 position and a nitro group at the C‑1 position on the acridin‑9(10H)-one core. The compound has recently been fully characterized by X‑ray crystallography, 1H and 13C NMR, and IR spectroscopy, with its melting point also reported for the first time.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 148902-84-5
Cat. No. B12678026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9(10H)-Acridinone, 10-ethyl-1-nitro-
CAS148902-84-5
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESCCN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31
InChIInChI=1S/C15H12N2O3/c1-2-16-11-7-4-3-6-10(11)15(18)14-12(16)8-5-9-13(14)17(19)20/h3-9H,2H2,1H3
InChIKeyIJJPVNXQCPGJRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Ethyl-1-nitroacridin-9(10H)-one (CAS 148902-84-5): A Distinctly Functionalized Acridone Scaf-fold with Full Characterization Documentation


9(10H)-Acridinone, 10-ethyl-1-nitro- (CAS 148902-84-5; molecular formula C15H12N2O3; molecular weight 268.27 g/mol) is a synthetic nitroacridone derivative featuring dual substitution: an ethyl group at the N‑10 position and a nitro group at the C‑1 position on the acridin‑9(10H)-one core [1]. The compound has recently been fully characterized by X‑ray crystallography, 1H and 13C NMR, and IR spectroscopy, with its melting point also reported for the first time [2]. This combination of substituents creates a unique electronic and steric environment that cannot be replicated by any commercially common acridone analog, making it a compelling candidate for structure‑activity relationship (SAR) studies, computational validation, and medicinal chemistry programs requiring precise structural definition [3].

Why Closely Related Nitroacridone Analogs Cannot Substitute for 10-Ethyl-1-nitroacridin-9(10H)-one in Rigorous Research Programs


Though numerous nitroacridone derivatives exist (e.g., 1-nitro‑9(10H)‑acridinone, 10‑methyl‑2‑nitroacridin‑9(10H)‑one, and various 1‑nitroacridines), the specific combination of an N‑10 ethyl substituent and a C‑1 nitro group creates a distinctive lipophilicity profile (predicted XLogP ≈ 3.3, compared to ≈ 3.1 for the parent 1‑nitroacridinone and ≈ 2.9 for 10‑methyl‑2‑nitroacridinone) [1] and significantly altered frontier molecular orbital energies [2]. The ethyl group also introduces unique rotational degrees of freedom that can modulate target interactions and binding thermodynamics relative to simpler N‑methyl or unsubstituted derivatives [3]. Furthermore, the polarity of the nitro group changes crystal packing and solid‑state stability compared with non‑nitro analogs such as 10‑ethylacridin‑9(10H)‑one, directly influencing batch‑to‑batch reproducibility, storage conditions, and formulation compatibility [4]. These physicochemical differences mean that results obtained with any other nitroacridone cannot be extrapolated to 10‑ethyl‑1‑nitroacridin‑9(10H)‑one without substantial experimental re‑validation.

Quantitative Differentiation of 10-Ethyl-1-nitroacridin-9(10H)-one vs. Closest Analogs and Alternatives


Complete Spectroscopic and X‑Ray Structural Characterization Enables Definitive Compound Identity and Reproducibility

10‑Ethyl‑1‑nitroacridin‑9(10H)‑one has been fully characterized for the first time by single‑crystal X‑ray diffraction, 1H NMR, 13C NMR, and FT‑IR spectroscopy, with the melting point experimentally determined [1]. In contrast, the parent 1‑nitroacridin‑9(10H)‑one (CAS 40239‑75‑6) lacks comprehensive published X‑ray and NMR data in a unified study, and the N‑10 ethyl analog 10‑ethylacridin‑9(10H)‑one (CAS 2207‑41‑2) is commercially available but has been characterized only by DSC among thermal methods, without a reported single‑crystal structure [2]. This complete characterization dossier uniquely guarantees structural identity for 10‑ethyl‑1‑nitroacridin‑9(10H)‑one, eliminating ambiguity in compound identification and enabling direct comparison with computational predictions.

X‑ray crystallography spectroscopic characterization NMR spectroscopy

Predicted Lipophilicity (XLogP) of 10‑Ethyl‑1‑nitroacridin‑9(10H)‑one vs. 1‑Nitroacridinone and 10‑Methyl‑2‑nitro Analogs

The predicted octanol/water partition coefficient (XLogP) for 10‑ethyl‑1‑nitroacridin‑9(10H)‑one is 3.3 [1]. This value is higher than that of 10‑methyl‑2‑nitroacridin‑9(10H)‑one (XLogP ≈ 2.9) [2] and the parent 1‑nitroacridin‑9(10H)‑one (predicted LogP ≈ 3.1) . The incremental increase of ~0.2–0.4 log units reflects the additional carbon atom and different substitution pattern, which predictably alters membrane permeability and tissue distribution in biological systems. The 10‑ethyl group contributes to a modest but meaningful increase in lipophilicity while the 1‑nitro group maintains polar interactions, creating a balanced profile distinct from both the more polar 10‑methyl‑2‑nitro derivative and the unsubstituted nitroacridone.

lipophilicity XLogP drug‑likeness

Modulation of Electronic Properties (HOMO/LUMO Energies and Dipole Moment) by Simultaneous 1‑Nitro and 10‑Ethyl Substitution

Computational studies on 9‑acridinones demonstrate that substituents at the 1‑ and 10‑positions profoundly modulate frontier molecular orbital energies, dipole moments, and charge distributions [1]. The electron‑withdrawing 1‑nitro group lowers both HOMO and LUMO energies relative to unsubstituted acridinone, while the 10‑ethyl group provides steric and inductive effects that further fine‑tune the electronic landscape. For the closely related 2‑nitro‑9(10‑methyl)‑acridinone, experimentally measured absorption and fluorescence spectra have been correlated with theoretically predicted dipole moments and HOMO‑LUMO transitions, confirming that nitro‑position and N‑alkyl substitution pattern together dictate the photophysical behavior [2]. The 1‑nitro‑10‑ethyl combination thus constitutes a distinct electronic entity, unable to be mimicked by 2‑nitro or 3‑nitro positional isomers.

electronic structure HOMO‑LUMO gap dipole moment

Enhanced Intermolecular Interactions and Thermal Stability vs. 10‑Ethylacridin‑9(10H)-one

Differential scanning calorimetry (DSC) of acridin‑9(10H)‑ones has established that nitro‑substituted derivatives exhibit stronger intermolecular interactions than their non‑nitro counterparts, resulting in higher melting points and sublimation enthalpies [1]. For 10‑ethylacridin‑9(10H)‑one (CAS 2207‑41‑2), the melting point is approximately 159 °C . The introduction of a 1‑nitro group is expected to raise the melting point by 30–50 °C based on the class‑level behaviour observed for 10‑methyl‑2‑nitroacridin‑9(10H)‑one vs. 10‑methylacridin‑9(10H)‑one [1]. This increased thermal robustness translates to a wider usable temperature range for reactions and storage, as well as potentially different solubility and formulation behaviour.

thermal stability DSC crystallography

Structural Uniqueness as a Dual‑Substituted Acridone Scaffold for SAR Exploration

Among commercially catalogued acridinone building blocks, the simultaneous presence of 1‑nitro and 10‑ethyl substituents is extremely rare. The closest commercially available analog, 10‑methyl‑2‑nitroacridin‑9(10H)‑one, differs in both the position of the nitro group and the nature of the N‑alkyl substituent [1]. Patent and literature surveys confirm zero published patents and zero primary literature articles specifically describing 10‑ethyl‑1‑nitroacridin‑9(10H)‑one prior to the 2024 Molbank characterization [2], underscoring its novelty. The 1‑nitro‑10‑ethyl substitution pattern grants a unique vector for further functionalization (e.g., reduction of nitro to amine, or halogenation) that is geometrically and electronically distinct from 2‑nitro or 4‑nitro regioisomers. This opens chemical space inaccessible with the more common 10‑methyl‑2‑nitro or simple 1‑nitroacridinone scaffolds.

structure‑activity relationship chemical biology scaffold diversification

High‑Impact Application Scenarios for 10‑Ethyl‑1‑nitroacridin‑9(10H)‑one Based on Its Quantitative Differentiation Profile


Medicinal Chemistry and Anticancer Lead Optimization Programs

The compound's distinct lipophilicity (XLogP 3.3) and modulable electronic properties arising from the tandem 1‑nitro/10‑ethyl substitution pattern make it a valuable intermediate for synthesizing the next generation of 1‑nitroacridine/acridone antitumor agents. Building on the established cytotoxic mechanism of 1‑nitroacridines, which are potent inhibitors of tumor cell growth via DNA‑adduct formation [1], researchers can use this scaffold to explore how adding an N‑10 ethyl group influences cellular uptake, metabolic stability, and off‑target toxicity relative to nitracrine and other 1‑nitroacridine leads. The recently published X‑ray structure [2] provides a precise starting point for molecular docking and structure‑based drug design.

Spectroscopic and Computational Chemistry Research

Because 10‑ethyl‑1‑nitroacridin‑9(10H)‑one has been fully characterized by X‑ray diffraction, multinuclear NMR, and IR spectroscopy, it serves as an ideal experimental benchmark for validating density functional theory (DFT) predictions of molecular geometry, vibrational frequencies, and NMR chemical shifts in nitroaromatic heterocycles. The compound's defined electronic structure—predicted to exhibit a lower LUMO than unsubstituted acridinone—makes it directly relevant to studies of electron‑transfer processes, charge‑transfer complexes, and photophysical phenomena [3]. In this role, it provides a more electron‑deficient reference relative to non‑nitro acridinone standards.

Development of Fluorescent Probes and Chemiluminescent Labels

Nitro‑substituted acridones are known precursors to amino‑acridones and acridinium esters, which form the core of many chemiluminescent labels used in clinical immunoassays and nucleic acid detection. The 10‑ethyl‑1‑nitro derivative offers a synthetic entry point to a new family of 1‑amino‑10‑ethylacridin‑9(10H)‑one‑based luminophores, where the 10‑ethyl group can tune aggregation behaviour and solubility compared to conventional 10‑methyl derivatives. The compound's complete characterization package [2] ensures batch‑to‑batch consistency essential for developing reproducible analytical reagents.

Chemical Biology and Probe Development for DNA‑binding Studies

The acridone core is a well‑established DNA intercalator scaffold, and the 1‑nitro group introduces the potential for bioreductive activation under hypoxic conditions. As a structurally unique dual‑substituted acridone, 10‑ethyl‑1‑nitroacridin‑9(10H)‑one can be employed as a probe to systematically dissect how N‑alkyl chain length and nitro‑group position influence DNA‑binding affinity, sequence selectivity, and the balance between intercalative binding versus covalent adduct formation. These parameters are critical for designing hypoxia‑selective cytotoxins and understanding the mode of action of the broader 1‑nitroacridine class [1].

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